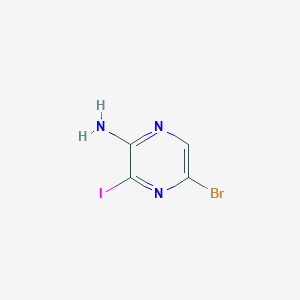

5-Bromo-3-iodopyrazin-2-amine

Übersicht

Beschreibung

5-Bromo-3-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 . It is a solid substance used in scientific research with diverse applications ranging from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 5-Bromo-3-iodopyrazin-2-amine involves a reaction with N-iodo-succinimide in 1,4-dioxane at 80℃ for 16 hours . Another method involves a reaction with iodine in dimethyl sulfoxide at temperatures between 20 and 100℃ for 4 hours .Molecular Structure Analysis

The linear structure formula of 5-Bromo-3-iodopyrazin-2-amine is C4H3BrIN3 . The compound has 9 heavy atoms, 6 of which are aromatic . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Chemical Reactions Analysis

The compound has been used in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives . The reaction conditions and reagents used can vary, leading to different yields and products .Physical And Chemical Properties Analysis

5-Bromo-3-iodopyrazin-2-amine is a solid substance . It has a melting point of 125-127°C . The compound is soluble, with a solubility of 0.363 mg/ml or 0.00121 mol/l according to ESOL Log S, and 4.41 mg/ml or 0.0147 mol/l according to Ali Log S .Wissenschaftliche Forschungsanwendungen

Summary of Application

“5-Bromo-3-iodopyrazin-2-amine” is used in the development of antimalarial drugs . It’s a key component in the synthesis of a novel series of pyrazine analogues with oral in vivo activity .

Methods of Application

The compound is synthesized from 2-aminopyrazine. NIS (3.10 g, 13.79 mmol) is added to a solution of 5-bromopyrazin-2-amine (2.0 g, 11.49 mmol) in 1,4-dioxane (20 mL), and the resulting mixture is stirred at 80°C for 4 hours .

Results or Outcomes

Biologically Active Pyridazines and Pyridazinone Derivatives

Summary of Application

“5-Bromo-3-iodopyrazin-2-amine” is a component of pyridazine and pyridazinone derivatives, which are heterocycles that contain two adjacent nitrogen atoms . These compounds have shown a wide range of pharmacological activities .

Methods of Application

The compound is synthesized and incorporated into various complex compounds, forming different derivatives with diverse biological activities .

Results or Outcomes

These pyridazine and pyridazinone derivatives have demonstrated various biological properties such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and other anticipated biological activities .

Copper-Catalyzed Selective C–N Bond Formation

Summary of Application

“5-Bromo-3-iodopyrazin-2-amine” is used in the study of C–N bond formation . The C-5 position of 2-aminopyridine is more electron-rich, thus C–X bond polarization is not sufficient to attain the usual S N .

Methods of Application

The compound is used in a model to study C–N bond formation .

Results or Outcomes

Quantum Internet Technology

Summary of Application

While not directly related to “5-Bromo-3-iodopyrazin-2-amine”, the field of quantum internet technology is advancing rapidly . Quantum entanglement, a phenomenon in which two or more objects are linked so that they contain the same information even if they are far apart, is a key step towards a future quantum internet . This technology could allow information to be exchanged while encoded in quantum states .

Methods of Application

Results or Outcomes

Synthesis of Complex Compounds

Summary of Application

“5-Bromo-3-iodopyrazin-2-amine” is used in the synthesis of various complex compounds . These compounds have a wide range of applications in different fields .

Methods of Application

The compound is synthesized and incorporated into various complex compounds .

Results or Outcomes

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, and P305+P351+P338 .

Zukünftige Richtungen

5-Bromo-3-iodopyrazin-2-amine has potential for various research areas due to its unique properties. Its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions suggests potential applications in drug discovery and material synthesis .

Relevant Papers The compound has been mentioned in several papers. One study described the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity . Another study discussed the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Eigenschaften

IUPAC Name |

5-bromo-3-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSENCWHIBZDGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858684 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodopyrazin-2-amine | |

CAS RN |

1062608-42-7 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)